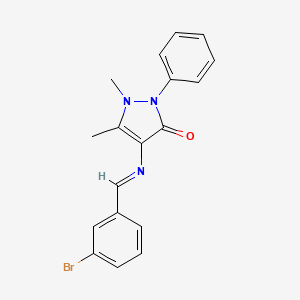
(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H16BrN3O2, with a molecular weight of approximately 416.27 g/mol. The structure features a pyrazole core substituted with a bromobenzylidene group, contributing to its biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer activity through various mechanisms, including tubulin polymerization inhibition and apoptosis induction.
In Vitro Studies
A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The compound exhibited notable cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Specifically, it demonstrated an IC50 value of 4.34 µM against SiHa cells, indicating potent activity while showing minimal toxicity towards normal HEK-293T cells (IC50 > 50 µM) .
| Cell Line | IC50 Value (µM) | Toxicity to HEK-293T |
|---|---|---|
| MCF-7 | 2.13 ± 0.80 | Not significant |
| SiHa | 4.34 ± 0.98 | Not significant |
| PC-3 | 4.46 ± 0.53 | Not significant |
The mechanism underlying the anticancer activity involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division . Molecular docking studies have confirmed favorable interactions between the compound and the tubulin protein.
Antimicrobial Activity
In addition to anticancer properties, the compound's antimicrobial activity has been investigated. Pyrazole derivatives have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Activity : A series of pyrazole derivatives were screened against common bacterial strains. The results indicated that some derivatives exhibited significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Enterococcus faecalis 64 - Fungal Activity : The compound was also evaluated for antifungal properties against Candida albicans, with moderate activity observed at higher concentrations .
特性
IUPAC Name |
4-[(3-bromophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBVZLSWRKDHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72425-88-8 |
Source


|
| Record name | 4-((3-BROMO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-PYRAZOL-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














